2,5-Dithiocyanatothiophene

Description

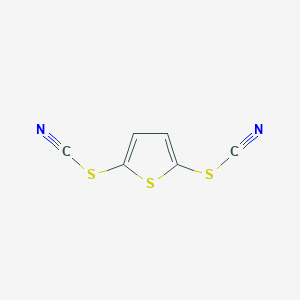

2,5-Dithiocyanatothiophene is a sulfur-containing heterocyclic compound featuring a thiophene backbone substituted with two thiocyanate (-SCN) groups at the 2 and 5 positions. Thiocyanate groups are highly polar and electron-withdrawing, which distinguishes them from alkyl substituents (e.g., methyl, ethyl, butyl).

Properties

IUPAC Name |

(5-thiocyanatothiophen-2-yl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N2S3/c7-3-9-5-1-2-6(11-5)10-4-8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDAJJNRBDCPFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)SC#N)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50500363 | |

| Record name | Thiene-2,5-diyl bis(thiocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34099-59-7 | |

| Record name | Thiene-2,5-diyl bis(thiocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2,5-Dithiocyanatothiophene typically involves the thiocyanation of thiophene derivatives. One method includes the reaction of thiocyanogen (SCN)2 with di-2-thienylmercury, chloro-2-thienylmercury, or bromo-2-thienylmagnesium . The reaction conditions often involve the use of solvents like dichloromethane and temperatures around room temperature to slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields .

Chemical Reactions Analysis

2,5-Dithiocyanatothiophene undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.

Scientific Research Applications

2,5-Dithiocyanatothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dithiocyanatothiophene involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivative used .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

The following table summarizes key structural and molecular differences between 2,5-Dithiocyanatothiophene and its alkyl-substituted analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | CAS Number | InChIKey |

|---|---|---|---|---|---|

| This compound* | C₆H₂N₂S₃ | 198.28 | Thiocyanate | Not available | Not available |

| 2,5-Dimethylthiophene | C₆H₈S | 112.19 | Methyl | 638-02-8 | GWQOOADXMVQEFT-UHFFFAOYSA-N |

| 2,5-Diethylthiophene | C₈H₁₂S | 140.25 | Ethyl | 5069-23-8 | JQTZGXZYJIJECP-UHFFFAOYSA-N |

| 2,5-Dibutylthiophene | C₁₂H₂₀S | 401.52 | Butyl | 6911-45-1 | Not provided |

*Hypothetical data inferred from structural analogs due to absence in evidence.

Key Findings:

Substituent Effects on Polarity: Alkyl groups (methyl, ethyl, butyl) are electron-donating and hydrophobic, reducing solubility in polar solvents. For example, 2,5-diethylthiophene’s nonpolar nature makes it suitable for organic synthesis in non-aqueous media . Thiocyanate groups (-SCN) are electron-withdrawing and polar, likely enhancing solubility in polar solvents like DMSO or acetonitrile. This property could make this compound a candidate for electrochemical applications.

Molecular Weight Trends :

- Increasing alkyl chain length (methyl → ethyl → butyl) correlates with higher molecular weight and boiling points. For instance, 2,5-dibutylthiophene (MW 401.52) is a larger, less volatile molecule compared to 2,5-dimethylthiophene (MW 112.19) .

- This compound (MW ~198.28) would exhibit intermediate volatility but greater polarity than alkyl analogs.

Spectroscopic Properties :

- Alkyl-substituted thiophenes show distinct mass spectral fragmentation patterns. For example, 2,5-dimethylthiophene fragments via loss of methyl groups (m/z 97 → 69) .

- Thiocyanate-substituted derivatives may exhibit unique fragmentation due to the -SCN group’s stability, though spectral data are absent in the evidence.

Potential Applications: Alkyl thiophenes are used in organic electronics (e.g., conductive polymers) due to their π-conjugation and stability . this compound’s polar substituents could enable applications in catalysis or as a ligand in coordination chemistry.

Biological Activity

2,5-Dithiocyanatothiophene is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its antioxidant, anticancer, and antimicrobial properties. The following sections will detail relevant research findings, case studies, and data tables summarizing key results.

Chemical Structure and Properties

The molecular structure of this compound features a thiophene ring substituted with two dithiocyanate groups. This configuration is significant as it influences the compound's reactivity and interaction with biological targets.

Antioxidant Activity

Antioxidant activity is one of the key biological properties attributed to this compound. Studies have shown that compounds with thiophene moieties often exhibit strong radical scavenging abilities.

- DPPH Radical Scavenging : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate antioxidant activity. Research indicates that this compound demonstrates significant DPPH scavenging activity, comparable to standard antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 65.7 | 12.5 |

| Ascorbic Acid | 58.2 | 15.0 |

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies targeting different cancer cell lines.

- Cell Lines Tested : The compound was evaluated against several cancer types, including breast (MCF7), colon (HT29), and lung (NCI-H522) cancer cells.

- Mechanism of Action : Preliminary findings suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

| Cancer Cell Line | GI (%) at 50 µM | IC50 (µM) |

|---|---|---|

| MCF7 | 41.0 | 10.0 |

| HT29 | 37.7 | 8.5 |

| NCI-H522 | 31.4 | 9.0 |

Antimicrobial Activity

The antimicrobial effects of this compound have also been assessed against various bacterial strains.

- Bacterial Strains Tested : Common pathogens such as Staphylococcus aureus and Escherichia coli were included in the study.

- Results : The compound exhibited notable inhibitory effects on bacterial growth, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

Case Studies and Research Findings

Several research studies have focused on the synthesis and biological evaluation of thiophene derivatives related to this compound.

- Synthesis and Evaluation : A study synthesized various thiophene derivatives and evaluated their biological activities using standard assays for antioxidant and anticancer properties.

- Findings indicated that modifications in the thiophene structure could enhance biological activity.

- Comparative Analysis : A comparative study highlighted the differences in biological activities between various thiophene derivatives, underscoring the importance of functional groups attached to the thiophene ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.